Carbofuran N-Butylthiohydroxylamine
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Overview
Description
Carbofuran N-Butylthiohydroxylamine is a derivative of carbofuran, a widely used carbamate pesticide. This compound is known for its insecticidal properties and is used in various agricultural applications to control pests. The chemical structure of this compound includes a benzofuran ring, which is a common feature in many bioactive compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbofuran N-Butylthiohydroxylamine typically involves the reaction of carbofuran with butylthiohydroxylamine. The reaction conditions often include the use of solvents such as methylene chloride or acetonitrile, and the reaction is carried out at room temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Carbofuran N-Butylthiohydroxylamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the butylthio group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Carbofuran N-Butylthiohydroxylamine has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of carbamate pesticides and their derivatives.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new drugs with insecticidal or enzyme inhibitory properties.
Industry: It is used in the formulation of pesticides and insecticides for agricultural applications.
Mechanism of Action
Carbofuran N-Butylthiohydroxylamine exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual death of the insect . The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Carbofuran: The parent compound, widely used as an insecticide.
Carbaryl: Another carbamate pesticide with similar insecticidal properties.
Aldicarb: A highly toxic carbamate pesticide used for controlling pests in soil.
Uniqueness
Carbofuran N-Butylthiohydroxylamine is unique due to its specific structural modifications, which enhance its insecticidal properties and reduce its toxicity compared to other carbamate pesticides. The presence of the butylthio group provides additional reactivity and potential for further chemical modifications .
Properties
Molecular Formula |
C16H24N2O3S |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(butylaminosulfanyl)-N-methylcarbamate |
InChI |
InChI=1S/C16H24N2O3S/c1-5-6-10-17-22-18(4)15(19)20-13-9-7-8-12-11-16(2,3)21-14(12)13/h7-9,17H,5-6,10-11H2,1-4H3 |
InChI Key |
NMAORKCDYJSKHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNSN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |
Origin of Product |
United States |
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